molecular formula C15H12F2N4O3S B2590917 3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one CAS No. 1251614-61-5

3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one

Cat. No.: B2590917
CAS No.: 1251614-61-5
M. Wt: 366.34
InChI Key: NLAZANMKQAMAQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves a multi-step protocol. For example, a related compound was synthesized in good yield via a three-step protocol . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .

Scientific Research Applications

Cancer Therapy

  • A study explored the mechanism of a compound structurally related to the one , demonstrating its ability to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. The compound exhibited potent anti-growth activity in drug-resistant cancer cells and synergistic effects when combined with known anticancer agents. Its interaction with p68 RNA helicase, crucial for cell proliferation and tumor progression, was specifically noted, suggesting its potential as a targeted cancer therapy agent (Lee et al., 2013).

Antibacterial Activities

  • Research into the synthesis and pharmacological properties of enantiomers of temafloxacin hydrochloride, a compound with a structural element similar to the one , showed that while in vitro antibacterial activities were similar between enantiomers, minor differences were observed in in vivo activities. These findings indicate the potential of such compounds in developing new antibacterial agents (Chu et al., 1991).

Material Science

  • In the field of material science, the synthesis of novel piperazine substituted naphthalimide model compounds demonstrated interesting luminescent properties and photo-induced electron transfer capabilities. These compounds, which share a functional group with the compound , were studied for their potential applications in fluorescent probes and electronic materials, showcasing the diverse utility of such structures (Gan et al., 2003).

Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N4O3S/c1-20-12(23)7-25-10-5-18-21(15(24)14(10)20)6-11(22)19-13-8(16)3-2-4-9(13)17/h2-5H,6-7H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAZANMKQAMAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CSC2=C1C(=O)N(N=C2)CC(=O)NC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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